N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide
Description
N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. The molecule features a p-tolyl (4-methylphenyl) substituent at the 5-position of the thieno[2,3-d]pyrimidine ring and a phenoxy-linked phenyl group at the 4-position, which is further substituted with a thiophene-2-carboxamide moiety. This compound’s molecular formula is C₂₅H₁₉N₃O₂S₂, with a molecular weight of 457.56 g/mol.
Properties
IUPAC Name |
N-[4-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S2/c1-15-4-6-16(7-5-15)19-13-31-24-21(19)23(25-14-26-24)29-18-10-8-17(9-11-18)27-22(28)20-3-2-12-30-20/h2-14H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEADIWOYAUZOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=C(C=C4)NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving 3-amino-thiophene-2-carboxylate derivatives and formic acid or triethyl orthoformate.
Introduction of the p-tolyl group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the p-tolyl group to the thieno[2,3-d]pyrimidine core.
Attachment of the phenyl group: This can be done through nucleophilic substitution reactions where the phenyl group is introduced using appropriate phenyl halides.
Formation of the thiophene-2-carboxamide moiety: This final step involves the reaction of the intermediate compound with thiophene-2-carboxylic acid or its derivatives under amide bond-forming conditions.
Chemical Reactions Analysis
N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit promising inhibitory effects on various cancer cell lines. For instance:
- Breast Cancer : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated against the MDA-MB-231 breast cancer cell line. The results showed significant cytotoxicity with IC50 values indicating effective inhibition compared to standard chemotherapeutics like paclitaxel .
- Mechanisms of Action : The anticancer activity is attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth and proliferation, such as the VEGFR-2 and AKT pathways, which are crucial in angiogenesis and cell survival .
Anti-inflammatory Properties
N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide has also shown potential as an anti-inflammatory agent. Studies have demonstrated that thieno[2,3-d]pyrimidine derivatives can significantly reduce inflammation markers in vitro and in vivo:
- Mechanistic Insights : The anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response, making these compounds candidates for treating chronic inflammatory diseases .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. The unique structural features of these compounds contribute to their efficacy against a range of pathogens:
- Broad Spectrum Activity : Studies indicate that these derivatives exhibit activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains, suggesting their use in developing new antimicrobial agents .
Drug Design and Development
The structural characteristics of this compound make it a valuable scaffold in drug design:
- Bioisosteric Modifications : The thieno[2,3-d]pyrimidine framework allows for various modifications that can enhance biological activity while maintaining favorable pharmacokinetic properties. This adaptability is crucial for optimizing lead compounds in drug discovery efforts aimed at specific therapeutic targets .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting various cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Several structurally related compounds have been synthesized and evaluated, offering insights into how substituents influence properties and activities:
Key Observations :
- Thermal Stability : Compounds with rigid fused-ring systems (e.g., KuSaSch100) exhibit melting points below 250°C, suggesting moderate thermal stability. The target compound’s melting point is unreported but likely higher due to its extended aromatic system.
- Biological Activity : The antiplasmodial activity of KuSaSch100 highlights the role of fused heterocycles in targeting parasitic enzymes. The trifluoromethyl group in 8e may enhance lipophilicity and membrane permeability compared to the target compound’s methyl group.
Physicochemical and Pharmacokinetic Properties
- Solubility : The acetamide group in compound 10 may improve aqueous solubility compared to the target compound’s thiophene-2-carboxamide, which is more hydrophobic.
- Bioavailability : The trifluoromethyl group in 8e increases metabolic stability, whereas the target compound’s methyl group may facilitate faster hepatic clearance.
Biological Activity
N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide is a complex organic compound belonging to the thienopyrimidine class. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. The unique structure, which incorporates both thiophene and pyrimidine rings, contributes to its potential therapeutic applications.
Chemical Structure
The compound features a thieno[2,3-d]pyrimidine core linked to a phenyl group and a thiophene-2-carboxamide moiety. This structural arrangement is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Notably, it has been shown to interact with dihydrofolate reductase (DHFR), leading to inhibition of this enzyme's function, which is vital for DNA synthesis and cellular proliferation in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have demonstrated that derivatives of thienopyrimidine can effectively inhibit the proliferation of various cancer cell lines. A notable study reported an IC50 value of 4.87 µM for certain derivatives against the A549 human pulmonary carcinoma cell line .
Antiviral Properties
Additionally, compounds within this class have shown promise as antiviral agents. The interaction with viral polymerases has been explored, revealing potential inhibitory effects on viruses such as Hepatitis C .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated, with findings suggesting that it may modulate inflammatory pathways through the inhibition of specific signaling molecules .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Type | Biological Activity | IC50 Value (µM) |
|---|---|---|
| Thieno[3,2-d]pyrimidine Derivatives | Anticancer (A549 cells) | 4.87 |
| Thieno[3,4-b]pyridine Derivatives | Antiviral (HCV NS5B polymerase inhibition) | 32.2 |
| Other Thienopyrimidines | Anti-inflammatory | Variable |
Case Studies
- Study on Anticancer Activity : A series of thienopyrimidine derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as an effective anticancer agent .
- Antiviral Research : In vitro studies demonstrated that certain thienopyrimidine derivatives inhibited the activity of viral polymerases by more than 95%, showcasing their potential as antiviral agents .
- Anti-inflammatory Mechanisms : Research has shown that these compounds can inhibit pro-inflammatory cytokines in cell culture models, suggesting their utility in treating inflammatory diseases .
Q & A
Basic: What are the key synthetic routes for N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide?
The synthesis involves multi-step organic reactions. A general approach includes:
- Step 1: Formation of the thieno[2,3-d]pyrimidin-4-yl scaffold via cyclization of substituted thiophene and pyrimidine precursors under reflux conditions (e.g., using ethanol or DMF as solvents) .
- Step 2: Introduction of the p-tolyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and controlled temperatures (60–80°C) .
- Step 3: Etherification of the phenoxy linker using Mitsunobu or Ullmann coupling, with careful monitoring via thin-layer chromatography (TLC) to track reaction progress .
- Step 4: Final carboxamide coupling via HATU/DMAP-mediated activation, followed by purification using column chromatography (silica gel, hexane/ethyl acetate gradient) .
Critical Parameters: Solvent polarity, reaction time, and catalyst loading significantly impact yield (typically 50–70% for multi-step sequences).
Basic: How is structural integrity confirmed for this compound?
Characterization relies on:
- NMR Spectroscopy:
- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]+) align with the calculated molecular weight (±1 Da) .
- IR Spectroscopy: Stretching bands at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups .
Validation: Cross-referencing with analogous compounds (e.g., thieno[2,3-d]pyrimidin-4-yl derivatives) ensures consistency .
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Methodology:
- Comparative Analysis: Evaluate analogs with modifications to the p-tolyl, thiophene, or carboxamide moieties (e.g., ’s table below).
- Biological Assays: Test against target enzymes (e.g., kinases) or pathogens (e.g., Leishmania) to correlate structural features with activity .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to active sites (e.g., ATP-binding pockets) .
Example SAR Insights (From ):
| Modification | Impact on Activity |
|---|---|
| Thieno[2,3-d]pyrimidine core | Essential for kinase inhibition |
| p-Tolyl substituent | Enhances lipophilicity and bioavailability |
| Carboxamide linker | Critical for hydrogen bonding with targets |
Advanced: How to resolve contradictions in structural data (e.g., crystallography vs. NMR)?
Case Study: Disordered residues in X-ray structures (e.g., ’s chlorobenzene ring disorder) may conflict with NMR-derived conformations.
Resolution Steps:
Multi-Technique Validation: Combine X-ray crystallography (for solid-state conformation) with solution-state NMR (for dynamic behavior) .
DFT Calculations: Compare experimental data with density functional theory (DFT)-optimized geometries to identify energetically favored conformers .
Hydrogen Bond Analysis: Use crystallographic data to map intramolecular interactions (e.g., N-H⋯N bonds stabilizing planar fused-ring systems) .
Advanced: What strategies elucidate the compound’s mechanism of action?
Approaches:
- Target Identification:
- Pull-Down Assays: Use biotinylated analogs to isolate binding proteins from cell lysates .
- Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseScan) to identify inhibitory targets .
- Mechanistic Studies:
- Enzyme Kinetics: Measure IC₅₀ values under varied substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Mutational Analysis: Engineer target proteins with point mutations (e.g., ATP-binding site residues) to assess binding dependencies .
Example Findings: Thieno[2,3-d]pyrimidine derivatives show anti-leishmanial activity by inhibiting dihydrofolate reductase (DHFR) .
Advanced: How to design experiments for reaction optimization?
Key Variables:
- Solvent Screening: Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents for coupling steps. shows DMF improves yields by 20% in etherification .
- Catalyst Selection: Compare Pd(PPh₃)₄ vs. XPhos Pd G3 for Suzuki-Miyaura coupling efficiency (e.g., reports >80% yield with XPhos) .
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for cyclization) .
DOE (Design of Experiments): Apply response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading × temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
